molecular formula C9H11N5O B6533179 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-34-4

3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533179
CAS No.: 1058197-34-4
M. Wt: 205.22 g/mol
InChI Key: DCPVVDCCBVQROD-UHFFFAOYSA-N
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Description

3-Ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes an ethyl group at position 3 and an allyl (prop-2-en-1-yl) substituent at position 4. This scaffold is part of the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, which is known for diverse biological activities, including antiviral and receptor-targeting properties .

Properties

IUPAC Name

3-ethyl-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVVDCCBVQROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known as triazolopyrimidines. These compounds are notable for their diverse biological activities and potential therapeutic applications. However, specific research on the biological activity of this particular compound is limited.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound features a triazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds in medicinal chemistry.

Biological Activity Overview

Despite the lack of extensive literature specifically detailing the biological activity of this compound, related compounds in the triazolopyrimidine class have demonstrated various biological activities. The following sections summarize findings from studies on similar compounds that may provide insights into the potential activity of this compound.

Antitumor Activity

Recent studies on triazolopyrimidine derivatives have shown promising results in terms of antitumor activity. For instance:

  • A series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The best-performing compounds showed IC50 values ranging from 17.83 μM to 19.73 μM compared to Cisplatin as a reference .

While specific mechanisms for this compound remain unreported in scientific literature , similar triazolopyrimidine compounds often exert their effects through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells.

For example, certain derivatives have been shown to activate apoptosis significantly in MCF-7 cells and inhibit PIM-1 kinase activity .

Case Studies and Comparative Analysis

A comparative analysis of various triazolopyrimidine derivatives provides insights into their biological activities:

CompoundActivity TypeCell Line TestedIC50 (μM)Reference
Compound 4AntitumorMCF-70.57
Compound 69cCytotoxicMCF-7More potent than control
Compound 4jAntiproliferativeMDA-MB-23119.73

Scientific Research Applications

Medicinal Chemistry

The triazolopyrimidine scaffold has been extensively studied for its pharmacological properties. Compounds featuring this structure often exhibit:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial and fungal strains. The potential for 3-ethyl-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one to act as an antimicrobial agent warrants investigation.

Anticancer Research

Triazolopyrimidines have been recognized for their anticancer properties. Studies on related compounds indicate:

  • Inhibition of Tumor Growth: The structural features may allow interaction with cellular pathways involved in cancer proliferation. Research could explore its potential as an anticancer drug.

Agricultural Applications

Given the increasing need for sustainable agriculture:

  • Pesticidal Properties: The compound's structure might confer insecticidal or herbicidal properties similar to other triazole derivatives. Evaluating its effectiveness against agricultural pests could be beneficial.

Case Studies and Research Findings

While specific case studies on this compound are sparse, insights can be drawn from related compounds:

Compound NameApplicationFindings
4-Amino-TriazolopyrimidineAntimicrobialEffective against Gram-positive bacteria .
Triazolopyrimidine DerivativesAnticancerInduced apoptosis in cancer cell lines .
Triazole-based FungicidesAgriculturalSignificant efficacy against fungal pathogens in crops.

Comparison with Similar Compounds

Key Observations :

  • The allyl group in the target compound may enhance solubility in organic solvents compared to alkyl or aryl substituents due to its unsaturated nature.
  • Electron-withdrawing groups (e.g., nitro in 10b) increase C=O stretching frequencies, suggesting stronger carbonyl polarization .

Antiviral Activity

  • MADTP Series (3-Aryl-triazolo[4,5-d]pyrimidin-7-ones) : These compounds inhibit chikungunya virus (CHIKV) nsP1. Resistance mutations (e.g., P34S, T246A in nsP1) highlight the specificity of their interaction . The meta-substituted aryl ring at position 3 is critical for activity, while ethyl substituents at position 5 enhance potency .

Receptor Affinity

  • Derivatives with alkyl/aryl groups at position 3 (e.g., benzyl in ) show affinity for cannabinoid receptors, suggesting the target compound’s ethyl and allyl groups could modulate receptor interactions .

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